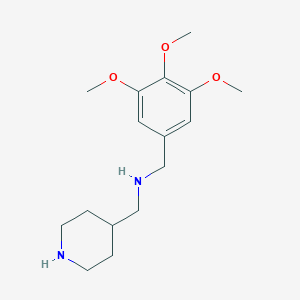
4-((3-Bromobenzyl)amino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Bromobenzyl)amino)butan-1-ol is an organic compound that features a bromobenzyl group attached to an amino-butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromobenzyl)amino)butan-1-ol typically involves the reaction of 3-bromobenzylamine with 4-chlorobutanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 3-bromobenzylamine attacks the carbon atom of 4-chlorobutanol, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis systems may also be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Bromobenzyl)amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[(3-Bromobenzyl)amino]butanal.
Reduction: Formation of 4-[(benzyl)amino]-1-butanol.
Substitution: Formation of 4-[(3-azidobenzyl)amino]-1-butanol or 4-[(3-mercaptobenzyl)amino]-1-butanol.
Aplicaciones Científicas De Investigación
4-((3-Bromobenzyl)amino)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((3-Bromobenzyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the amino-butanol backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-butanol: Lacks the bromobenzyl group, making it less hydrophobic and potentially less bioactive.
4-[(4-Bromobenzyl)amino]-1-butanol: Similar structure but with a bromine atom in a different position, which can affect its reactivity and biological activity.
Uniqueness
4-((3-Bromobenzyl)amino)butan-1-ol is unique due to the specific positioning of the bromine atom on the benzyl group, which can influence its chemical reactivity and interaction with biological targets. This unique structure makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16BrNO |
|---|---|
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
4-[(3-bromophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H16BrNO/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-14/h3-5,8,13-14H,1-2,6-7,9H2 |
Clave InChI |
UYSBCTULRFMGAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CNCCCCO |
SMILES canónico |
C1=CC(=CC(=C1)Br)CNCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol](/img/structure/B262664.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B262666.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)
![2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol](/img/structure/B262669.png)

![2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol](/img/structure/B262671.png)



![({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE](/img/structure/B262678.png)
![({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE](/img/structure/B262679.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262682.png)
